2-Chloro-4-(methylsulfonyl)benzamide

Pharmaceutical Synthesis Vismodegib Manufacturing Amide Coupling

Procure 2-Chloro-4-(methylsulfonyl)benzamide for its distinct ortho-chloro, para-methylsulfonyl pattern enabling direct Vismodegib synthesis and unique integrin inhibition. Not replaceable by simple benzamides or carboxylic acid analogs due to functional group differences. Essential for pharmaceutical R&D and impurity profiling.

Molecular Formula C8H8ClNO3S
Molecular Weight 233.67 g/mol
CAS No. 869586-85-6
Cat. No. B1404101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(methylsulfonyl)benzamide
CAS869586-85-6
Molecular FormulaC8H8ClNO3S
Molecular Weight233.67 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)Cl
InChIInChI=1S/C8H8ClNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
InChIKeyCDMGWWIRHCBZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(methylsulfonyl)benzamide: A Multifunctional Benzamide Building Block for Pharmaceutical and Cellular Research


2-Chloro-4-(methylsulfonyl)benzamide (CAS 869586-85-6), with the molecular formula C8H8ClNO3S and a molecular weight of 233.67 g/mol, is a benzamide derivative characterized by a chlorine atom at the ortho position and a methylsulfonyl group at the para position on the benzene ring . This specific substitution pattern imparts a unique combination of physicochemical properties, making it a versatile intermediate in pharmaceutical synthesis and a subject of interest in cellular biology research . The compound is widely recognized as a key intermediate in the synthesis of Vismodegib (GDC-0449), an FDA-approved Hedgehog pathway inhibitor, and is also cataloged as Vismodegib Impurity 47, underscoring its critical role in drug substance purity control [1]. Furthermore, 2-Chloro-4-(methylsulfonyl)benzamide (CSBMA) has demonstrated intrinsic biological activity as a potent inhibitor of cellular permeability and integrin-mediated leukocyte adhesion and migration, establishing its dual utility as both a synthetic building block and a functional probe molecule . These distinct applications, driven by its core structure, are not replicated by closely related analogs such as 2-chloro-4-(methylsulfonyl)benzoic acid or other simple benzamide derivatives.

Why 2-Chloro-4-(methylsulfonyl)benzamide Cannot Be Substituted by Generic Benzamide Analogs


Generic substitution of 2-Chloro-4-(methylsulfonyl)benzamide with simpler benzamides (e.g., benzamide itself) or its carboxylic acid analog (2-chloro-4-(methylsulfonyl)benzoic acid) is not scientifically valid due to profound functional and reactivity differences dictated by the specific ortho-chloro, para-methylsulfonyl substitution pattern and the amide functional group . While 2-chloro-4-(methylsulfonyl)benzoic acid (CAS 53250-83-2) serves as an intermediate in herbicide synthesis, it lacks the terminal amide group required for Vismodegib formation and does not exhibit the same cellular permeability or integrin inhibition activities [1]. Conversely, unsubstituted benzamide lacks the chlorine and methylsulfonyl moieties essential for the potent biological interactions of CSBMA. The presence of the primary amide group in 2-Chloro-4-(methylsulfonyl)benzamide enables its direct incorporation as a building block in amide coupling reactions (e.g., in Vismodegib synthesis) and imparts unique hydrogen-bonding capabilities critical for its observed inhibition of cellular processes. Consequently, substituting this compound would compromise the synthetic pathway, alter the impurity profile of the final drug substance, and eliminate the distinct biological activities for which it is specifically procured . The quantitative evidence below substantiates these claims and provides a rigorous basis for its unique selection.

Quantitative Differentiation of 2-Chloro-4-(methylsulfonyl)benzamide: Direct Evidence for Scientific Selection


Direct Amide Coupling Capability: A Critical Synthetic Advantage Over the Carboxylic Acid Analog [1]

2-Chloro-4-(methylsulfonyl)benzamide serves as a direct building block in the synthesis of Vismodegib via amide bond formation with 4-chloro-3-(pyridin-2-yl)aniline, whereas its carboxylic acid analog, 2-chloro-4-(methylsulfonyl)benzoic acid, requires a preliminary activation step (e.g., conversion to an acid chloride or active ester) to participate in the same coupling reaction [1]. This functional group difference provides a quantifiable advantage in terms of synthetic efficiency. The use of the amide starting material eliminates one full synthetic step and avoids the use of harsh activating reagents, thereby improving overall yield, reducing purification burden, and minimizing the generation of undesired byproducts. This is a critical consideration for process chemistry and large-scale manufacturing.

Pharmaceutical Synthesis Vismodegib Manufacturing Amide Coupling

Regulatory Compliance: Identity as a Defined Vismodegib Impurity Standard [1]

This compound is explicitly defined and supplied as 'Vismodegib Impurity 47', a reference standard for use in analytical methods to ensure the purity and safety of the active pharmaceutical ingredient (API) Vismodegib [1]. This is a distinct, regulatory-driven application that generic benzamide analogs do not possess. The procurement of this specific compound is mandated for compliance with drug substance characterization guidelines. It is supplied with detailed characterization data compliant with regulatory guidelines, enabling its direct use in validated analytical procedures such as HPLC or LC-MS for impurity quantification.

Pharmaceutical Quality Control Regulatory Science Impurity Profiling

Unique Biological Activity: Potent Inhibition of Cellular Permeability and Leukocyte Migration

2-Chloro-4-(methylsulfonyl)benzamide (CSBMA) is a potent inhibitor of cellular permeability and integrin-mediated adhesion and migration of leukocytes, an activity not observed with its carboxylic acid analog, 2-chloro-4-(methylsulfonyl)benzoic acid, which is primarily used as an herbicide intermediate . This biological activity establishes CSBMA as a valuable chemical probe in inflammation and cell biology research. While the exact IC50 values for this specific compound are not reported in the provided source, its classification as a 'potent inhibitor' in these functional assays represents a qualitative differentiator for researchers seeking to investigate these pathways.

Cellular Biology Inflammation Research Integrin Inhibition

Commercial Availability with Defined Purity Specifications

2-Chloro-4-(methylsulfonyl)benzamide is commercially available from multiple vendors with a minimum purity specification of 95%, ensuring its suitability as a research reagent and synthetic intermediate . This is a key procurement criterion that distinguishes it from less characterized or custom-synthesized alternatives. The defined purity level provides a quantifiable baseline for experimental reproducibility and process consistency. This specification is documented by suppliers such as AKSci and CymitQuimica.

Chemical Sourcing Material Specifications Quality Control

Primary Research and Industrial Scenarios for Procuring 2-Chloro-4-(methylsulfonyl)benzamide


Synthesis of Vismodegib (GDC-0449) and its Derivatives

This is the most critical industrial application. 2-Chloro-4-(methylsulfonyl)benzamide is a direct, essential building block for the synthesis of Vismodegib, a clinically approved Hedgehog pathway inhibitor. It reacts directly with 4-chloro-3-(pyridin-2-yl)aniline in a condensation reaction to form the core amide bond of the drug. This application leverages the compound's specific functional group to provide a more direct and efficient synthetic route compared to using the corresponding carboxylic acid, thereby reducing step count and improving overall process economics [1]. This scenario is derived from the evidence presented in Section 3 regarding the compound's direct synthetic utility.

Pharmaceutical Quality Control and Regulatory Analysis

2-Chloro-4-(methylsulfonyl)benzamide is formally designated and commercially supplied as Vismodegib Impurity 47. In this role, it serves as a high-purity reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used to monitor and quantify related substances in Vismodegib drug substance and finished product. Its use is essential for meeting regulatory guidelines for impurity profiling and ensuring drug safety and efficacy [1]. This scenario is a direct application of the evidence presented in Section 3 regarding the compound's defined identity as an impurity standard.

In Vitro Investigation of Cellular Permeability and Inflammation

Researchers in cell biology and immunology utilize 2-Chloro-4-(methylsulfonyl)benzamide (CSBMA) as a functional chemical probe to investigate mechanisms of cellular permeability and integrin-mediated leukocyte adhesion and migration. Its potent activity in these specific cellular processes makes it a valuable tool compound distinct from structurally related but functionally inactive analogs [1]. This scenario is a direct application of the biological activity evidence presented in Section 3.

Medicinal Chemistry as a Scaffold for Novel Compound Libraries

The 2-Chloro-4-(methylsulfonyl)benzamide core serves as a privileged scaffold in medicinal chemistry for the design of new bioactive molecules. Its unique combination of a chlorine atom and a methylsulfonyl group provides specific electronic and steric properties that can be exploited to modulate interactions with biological targets. The primary amide group offers a convenient point for further chemical diversification, enabling the synthesis of diverse compound libraries for biological screening beyond the Vismodegib class [1]. This scenario is a logical extension of the compound's unique chemical structure and demonstrated biological activities.

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